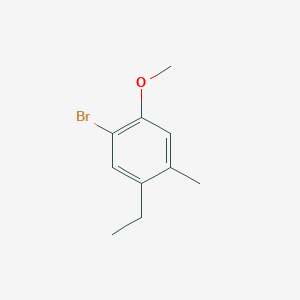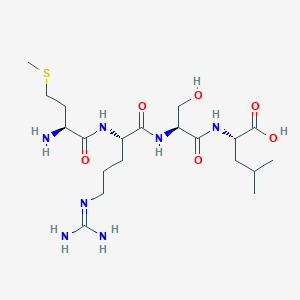
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine is a synthetic peptide compound with potential applications in various scientific fields. This compound is characterized by its unique sequence of amino acids, which include methionine, ornithine, serine, and leucine. The presence of the diaminomethylidene group adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and reaction conditions that ensure its proper incorporation into the peptide sequence.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product.
化学反応の分析
Types of Reactions
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The diaminomethylidene group can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of the diaminomethylidene group yields a modified peptide with altered properties.
科学的研究の応用
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group may play a crucial role in binding to enzymes or receptors, modulating their activity. The peptide sequence can influence cellular processes such as signal transduction, protein synthesis, and metabolic regulation.
類似化合物との比較
Similar Compounds
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-α-glutamyl-L-glutaminyl-L-prolyl-L-methionine
Uniqueness
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
742068-54-8 |
|---|---|
分子式 |
C20H39N7O6S |
分子量 |
505.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H39N7O6S/c1-11(2)9-14(19(32)33)26-18(31)15(10-28)27-17(30)13(5-4-7-24-20(22)23)25-16(29)12(21)6-8-34-3/h11-15,28H,4-10,21H2,1-3H3,(H,25,29)(H,26,31)(H,27,30)(H,32,33)(H4,22,23,24)/t12-,13-,14-,15-/m0/s1 |
InChIキー |
PSGSCRINALAUPY-AJNGGQMLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


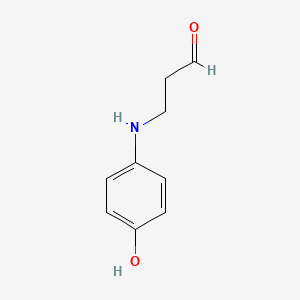
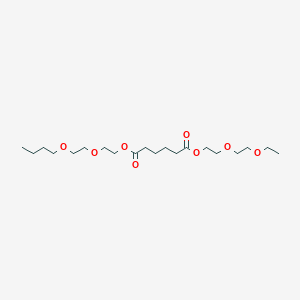
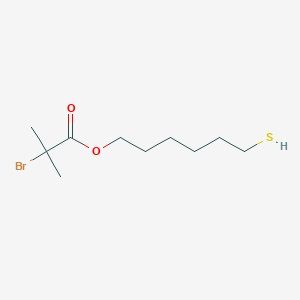
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
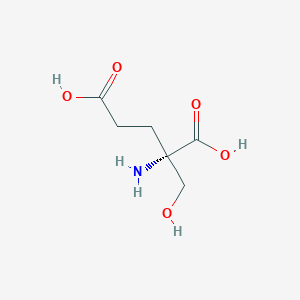
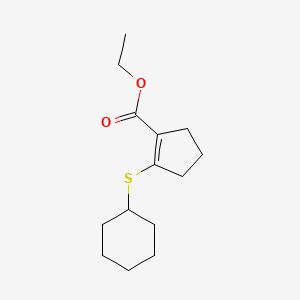
![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)

![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)
